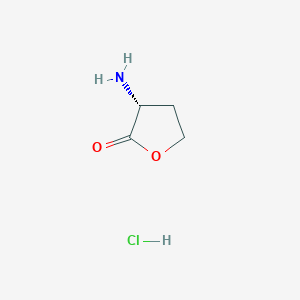

2-Aminopyrimidin-5-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-5-hydroxypyrimidine derivatives involves catalyst-free, multicomponent reactions and environmentally friendly methods. One study described an efficient, catalyst-free synthesis using aqueous ethanol, showcasing superior green credentials, faster reaction times, and higher product yields (Ibberson et al., 2023). Another approach involved a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamine, showcasing a convenient method for synthesizing a range of derivatives (Ranjbar‐Karimi et al., 2010).

Molecular Structure Analysis

The molecular recognition and structural complexity of 2-Amino-5-hydroxypyrimidine derivatives have been explored, revealing the formation of complementary pairs of hydrogen bonds in supramolecular hexagons (Navarro et al., 2000). This indicates a significant interplay between molecular structure and functionality.

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-5-hydroxypyrimidine includes its involvement in aminomethylation reactions, highlighting the compound's versatility in functionalization (Gashev et al., 1980). Furthermore, its reactivities in electrophilic substitution have been investigated, offering insights into the synthetic utility of the compound and its derivatives (Gashev et al., 1989).

Physical Properties Analysis

Studies on 2-Amino-5-hydroxypyrimidine derivatives have shown a range of physical properties, including crystal structures and polymorphism (Aakeröy et al., 1998). These properties are crucial for understanding the material applications of these compounds.

Chemical Properties Analysis

The chemical properties of 2-Amino-5-hydroxypyrimidine, including its vibrational spectra, NBO analysis, and HOMO-LUMO studies, have been detailed using density functional methods (Jeyavijayan, 2015). This analysis provides a comprehensive understanding of the electronic properties and potential reactivity patterns of the compound.

Applications De Recherche Scientifique

Activité antitrypanosomique

Des dérivés de la 2-aminopyrimidine ont été testés pour leurs activités in vitro contre un organisme responsable de la maladie du sommeil, Trypanosoma brucei rhodesiense . Certains des composés ont présenté une activité antitrypanosomique assez bonne . Cela fait de la 2-aminopyrimidin-5-ol un candidat potentiel pour le développement de nouveaux composés antitrypanosomaux efficaces avec moins d'effets secondaires .

Activité antipaludique

Des dérivés de la 2-aminopyrimidine ont également été testés contre un organisme responsable du paludisme, Plasmodium falciparum NF54 . Certains des composés ont montré une excellente activité antipaludique . L'émergence et la propagation de la résistance au paludisme à Plasmodium falciparum aux traitements combinés à base d'artémisinine constituent une menace majeure pour le contrôle et l'élimination du paludisme . Par conséquent, il existe une forte demande pour des composés antipaludiques avec un mécanisme d'action alternatif .

Safety and Hazards

Orientations Futures

Future research directions could involve the development of new synthesis methods for 2-Amino-5-hydroxypyrimidine and its derivatives, as well as further exploration of their biological activities . Additionally, the remodeling of (Aza)indole/Benzofuran skeletons presents an interesting avenue for future research .

Mécanisme D'action

Target of Action

2-Aminopyrimidin-5-ol, also known as 2-Amino-5-hydroxypyrimidine or 2-AMINO-5-PYRIMIDINOL, has been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that its primary targets could be the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

It’s known that some 2-aminopyrimidines are active in low micromolar to submicromolar concentration , suggesting that they may interact with their targets at a molecular level to inhibit their growth or function.

Biochemical Pathways

Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound likely interferes with the life cycle or metabolic pathways ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .

Result of Action

The result of the action of this compound is the inhibition of the growth or function of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, as evidenced by its antitrypanosomal and antiplasmodial activities . This suggests that the compound may have potential therapeutic applications in the treatment of sleeping sickness and malaria.

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

2-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYMOVCPYONOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590479 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143489-45-6 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

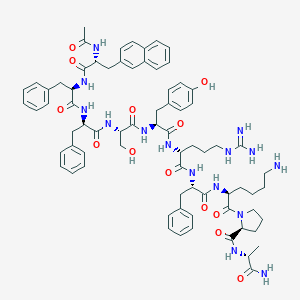

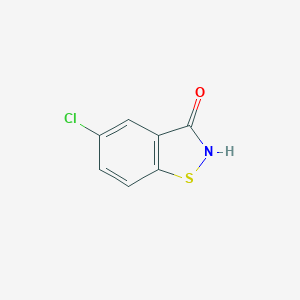

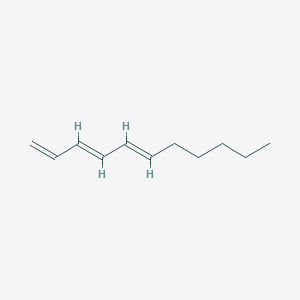

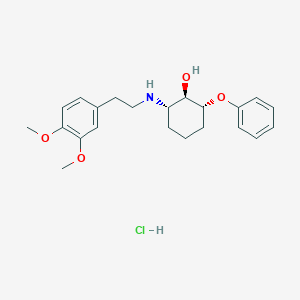

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-5-hydroxypyrimidine interact with its target in the context of Schistosoma mansoni?

A1: One study investigated the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with 2-amino-5-hydroxypyrimidine. [] This suggests that 2-amino-5-hydroxypyrimidine could potentially inhibit the enzyme purine nucleoside phosphorylase in this parasitic worm. This enzyme is involved in purine metabolism, which is essential for parasite survival. Further research is needed to understand the specific interactions and downstream effects of this binding.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)